ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of oxazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, followed by the formation of the thiophene ring. Key reagents and conditions include the use of acyl chlorides, amines, and various catalysts under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce alkyl or aryl groups onto the oxazole ring .
Scientific Research Applications
ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The oxazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE: shares similarities with other oxazole and thiophene derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of oxazole and thiophene rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H34N2O4S |
---|---|
Molecular Weight |
446.6g/mol |
IUPAC Name |
ethyl 15-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-14-thiabicyclo[11.3.0]hexadeca-1(13),15-diene-16-carboxylate |
InChI |
InChI=1S/C24H34N2O4S/c1-4-29-24(28)21-18-14-12-10-8-6-5-7-9-11-13-15-19(18)31-23(21)25-22(27)20-16(2)26-30-17(20)3/h4-15H2,1-3H3,(H,25,27) |
InChI Key |
PZIPMINZCHTYDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCCC2)NC(=O)C3=C(ON=C3C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCCC2)NC(=O)C3=C(ON=C3C)C |
Origin of Product |
United States |
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